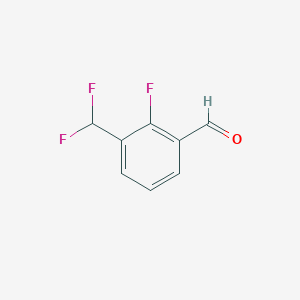

3-(Difluoromethyl)-2-fluorobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

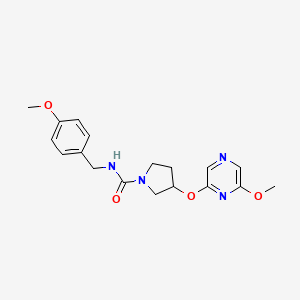

3-(Difluoromethyl)-2-fluorobenzaldehyde is a chemical compound that has been the subject of various research studies . It is a part of a broader field of research that focuses on difluoromethylation processes . The difluoromethyl group is known to form hydrogen bonds, which has been quantified as a parameter defining hydrogen bond acidity .

Synthesis Analysis

The synthesis of this compound and similar compounds involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by its difluoromethyl group. This group is known to form hydrogen bonds, which can impact the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its difluoromethyl group. This group is known to form hydrogen bonds, which can impact properties such as solubility and reactivity .Aplicaciones Científicas De Investigación

Green Chemistry and Fluoroalkylation

Fluoroalkylation reactions, including those involving compounds like 3-(Difluoromethyl)-2-fluorobenzaldehyde, play a crucial role in developing pharmaceuticals, agrochemicals, and functional materials. These reactions are valued for their ability to introduce fluorinated groups into target molecules, significantly altering their physical, chemical, or biological properties. Recent advancements in aqueous fluoroalkylation have emphasized mild, environmentally friendly methods, contributing to green chemistry by utilizing water as a solvent or reactant. This approach facilitates the efficient incorporation of fluorinated groups under eco-friendly conditions, highlighting the compound's relevance in sustainable chemical synthesis (Song et al., 2018).

Environmental Science and Degradation

The environmental impact and degradation of polyfluoroalkyl chemicals, which include derivatives of compounds similar to this compound, have been extensively studied. These chemicals, used in various industrial and commercial applications, can degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), among others. Research into microbial degradation pathways offers insights into reducing these compounds' persistence and toxicity in the environment, contributing to our understanding of their life cycle and potential remediation strategies (Liu & Avendaño, 2013).

Medicinal Chemistry and Protein Design

In medicinal chemistry, the incorporation of fluorine atoms into organic molecules, including aldehydes similar to this compound, is a strategy to enhance the stability, efficacy, and selectivity of pharmaceuticals. Fluorinated amino acids, for example, have been used to design proteins with novel chemical and biological properties, demonstrating the potential of fluorine to improve drug design and therapeutic outcomes (Buer & Marsh, 2012).

Materials Science and Fluoropolymers

The synthesis and characterization of fluoropolymers, leveraging the unique properties of fluorinated compounds, underscore their importance in creating materials with exceptional chemical inertness, thermal stability, and low friction. These polymers are utilized in a wide range of applications, from coatings and lubricants to aerospace and medical technologies, showcasing the versatility and critical role of fluorinated compounds in advanced material sciences (Puts et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds with a difluoromethyl group have been found to inhibit succinate dehydrogenase (sdh), a key enzyme in the mitochondrial respiratory chain . SDH plays a crucial role in energy production within cells.

Mode of Action

This inhibition disrupts the tricarboxylic acid cycle and mitochondrial electron transport, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .

Biochemical Pathways

The compound likely affects the tricarboxylic acid cycle and mitochondrial electron transport, given its potential role as an SDH inhibitor . Disruption of these pathways can lead to a decrease in energy production and an increase in reactive oxygen species, potentially leading to cell death .

Pharmacokinetics

Fluorinated compounds are generally known for their high metabolic stability and improved pharmacokinetic properties .

Result of Action

If it acts as an sdh inhibitor, it could lead to a decrease in atp production and an increase in reactive oxygen species, potentially leading to cell death .

Safety and Hazards

Direcciones Futuras

The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)-2-fluorobenzaldehyde, has seen significant advances in recent years . Future research will likely continue to explore new difluoromethylation reagents and methods, potentially leading to the development of new pharmaceuticals and other useful compounds .

Propiedades

IUPAC Name |

3-(difluoromethyl)-2-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-7-5(4-12)2-1-3-6(7)8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGBACTVTKTVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379207-13-2 |

Source

|

| Record name | 3-(difluoromethyl)-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2990205.png)

![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990209.png)

![N-(2,3-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2990210.png)

![5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2990211.png)

![1-bromo-6H-benzo[c]chromene](/img/structure/B2990216.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2990221.png)

![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)